3-Methyl-3-octanol chemical properties
3-Methyl-3-octanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3-octanol
Introduction
3-Methyl-3-octanol (systematically named 3-methyloctan-3-ol) is a tertiary alcohol with the chemical formula C9H20O.[1][2] It is a chiral compound that exists as a clear, colorless liquid at standard conditions.[1] This molecule is noted for its application as a flavoring agent in the food industry, particularly for its contribution to the flavor of roast beef.[1] It is also produced biochemically by the fungus Antrodia camphorata.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a plausible experimental protocol for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 3-Methyl-3-octanol are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
General Properties and Identifiers
A consistent and accurate identification of a chemical compound is paramount in research and development. The following table provides the key identifiers for 3-Methyl-3-octanol.
| Property | Value | Reference |
| IUPAC Name | 3-methyloctan-3-ol | [1][2] |
| Synonyms | Amylethylmethylcarbinol, 2-Ethyl-2-heptanol, Aprol 161 | [2][3] |
| Molecular Formula | C9H20O | [2][4][5] |
| Molecular Weight | 144.25 g/mol | [4][6] |
| CAS Number | 5340-36-3 | [2][4] |
| EC Number | 226-276-4 | [4][5] |
| InChI | 1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3 | [1][4] |
| InChIKey | JEWXYDDSLPIBBO-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | CCCCCC(C)(CC)O | [1][5] |
Physical Properties
The physical state and behavior of 3-Methyl-3-octanol under various conditions are detailed in the table below.
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 127 °C (at 760 mm Hg) | [4][7][8] |
| Density | 0.822 g/mL at 25 °C | [4][7][8] |
| Refractive Index (n20/D) | 1.433 | [4][7][8] |
| Flash Point | 73.0 °C (163.0 °F) | [7][9] |
| Vapor Pressure | 0.217 mmHg at 25 °C (estimated) | [9] |
| Solubility | Soluble in alcohol; Water solubility: 495 mg/L at 25 °C (estimated) | [9] |
| pKa | 15.51 ± 0.29 (Predicted) | [5] |
| logP (o/w) | 3.132 (estimated) | [9] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-Methyl-3-octanol. The following data are available through various spectral databases.
| Spectroscopy Type | Availability / Reference |
| ¹³C NMR | Spectra available from Wiley's KnowItAll NMR Spectral Library.[3] |
| Infrared (IR) | ATR-IR and Vapor Phase IR spectra are available.[3][10] The IR spectrum shows a characteristic OH stretching band.[11] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available from the NIST/EPA/NIH Mass Spectral Library.[2][3] |
| Raman | Raman spectra are available.[3] |
Experimental Protocols
While specific synthesis protocols for 3-Methyl-3-octanol are not extensively detailed in the immediate literature, a standard and reliable method for its preparation is the Grignard reaction. This approach is fundamental in organic chemistry for creating carbon-carbon bonds and synthesizing tertiary alcohols.
Proposed Synthesis of 3-Methyl-3-octanol via Grignard Reaction
This protocol describes the synthesis of 3-Methyl-3-octanol by reacting 2-heptanone (B89624) with ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the ethylmagnesium bromide reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
-
Workup:
-
After the addition of 2-heptanone is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the flask.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude 3-Methyl-3-octanol product by vacuum distillation.
-
Caption: Workflow for the synthesis of 3-Methyl-3-octanol.
Structure and Identifier Relationships
The various names and codes used to identify 3-Methyl-3-octanol are all derived from its unique molecular structure. The diagram below illustrates these relationships.
Caption: Relationship between molecular structure and identifiers.
Safety and Handling
3-Methyl-3-octanol is considered a hazardous chemical and requires appropriate safety precautions in the laboratory.
Hazard Classification:
-
GHS Classification: Flammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[12]
-
Signal Word: Warning.[12]
-
Hazard Statements: Combustible liquid.[12] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12]
-
Risk Phrases (EU): R36/37/38 - Irritating to eyes, respiratory system, and skin.[5][9]
Precautionary Measures:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[12] Wash hands and any exposed skin thoroughly after handling.[12] Wear protective gloves, clothing, and eye/face protection.[12] Avoid breathing vapors or mist.[12] Use only in a well-ventilated area.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[12]
Toxicity Data:
| Test | Route | Species | Dose | Reference |
|---|---|---|---|---|
| LD50 | Oral | Rat | 3400 mg/kg | [7] |
| LD50 | Skin | Rabbit | >5 g/kg | [7] |
| Irritation | Skin | Rabbit | Skin irritant |[7] |
References
- 1. 3-Methyl-3-octanol - Wikipedia [en.wikipedia.org]
- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Methyl-3-octanol 99 5340-36-3 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (3S)-3-methyloctan-3-ol | C9H20O | CID 6999844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 8. 3-METHYL-3-OCTANOL | 5340-36-3 [chemicalbook.com]
- 9. 3-methyl-3-octanol, 5340-36-3 [thegoodscentscompany.com]
- 10. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
